

Reproducibility of (-)-Chaetominine Synthesis and Activity: A Comparative Guide

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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

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A comprehensive analysis of the published synthetic routes and conflicting biological activity reports for the complex alkaloid **(-)-chaetominine** reveals a landscape of impressive chemical ingenuity alongside questions of biological reproducibility. This guide provides a side-by-side comparison of the major total syntheses and a detailed look into the divergent cytotoxicity findings, offering researchers a clear overview of the current state of knowledge.

(-)-Chaetominine, a structurally intricate alkaloid first isolated from the endophytic fungus *Chaetomium* sp. IFB-E015, has attracted significant attention from the synthetic chemistry community due to its complex hexacyclic framework.^{[1][2]} Initial reports of its potent cytotoxic activity against human leukemia (K562) and colon cancer (SW1116) cell lines, with nanomolar efficacy, further fueled interest in this natural product as a potential anticancer lead.^{[1][2]} However, subsequent studies have presented conflicting data on its biological activity, raising important questions about the reproducibility of these initial findings.

This guide aims to provide a clear and objective comparison of the published total syntheses of **(-)-chaetominine** and to dissect the available data on its cytotoxic effects. By presenting the experimental methodologies and quantitative data in a structured format, we hope to offer valuable insights for researchers in the fields of organic synthesis, chemical biology, and drug development.

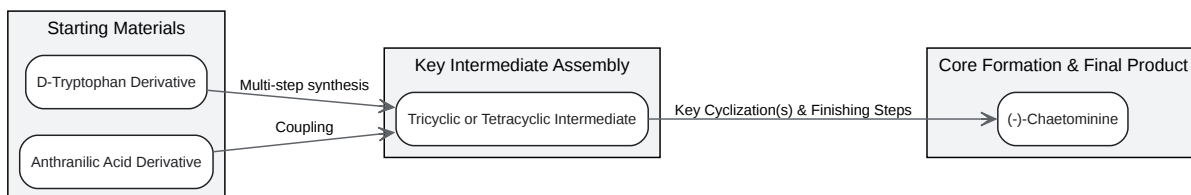
Comparison of Reported Total Syntheses of (-)-Chaetominine

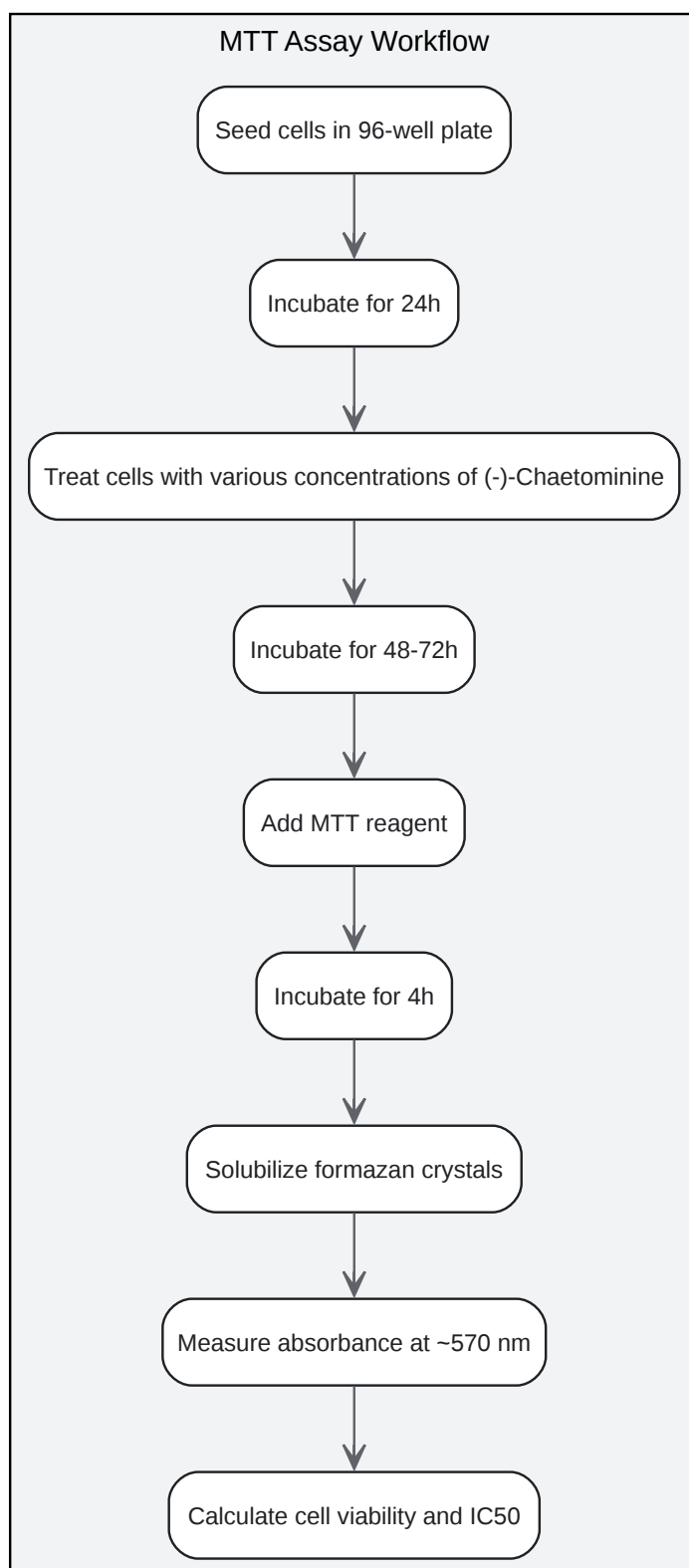
Since its isolation, several research groups have reported the total synthesis of **(-)-chaetominine**, each employing a unique strategic approach. The efficiency of these syntheses, measured by the number of steps and the overall yield, varies significantly. Below is a summary of the key published synthetic routes.

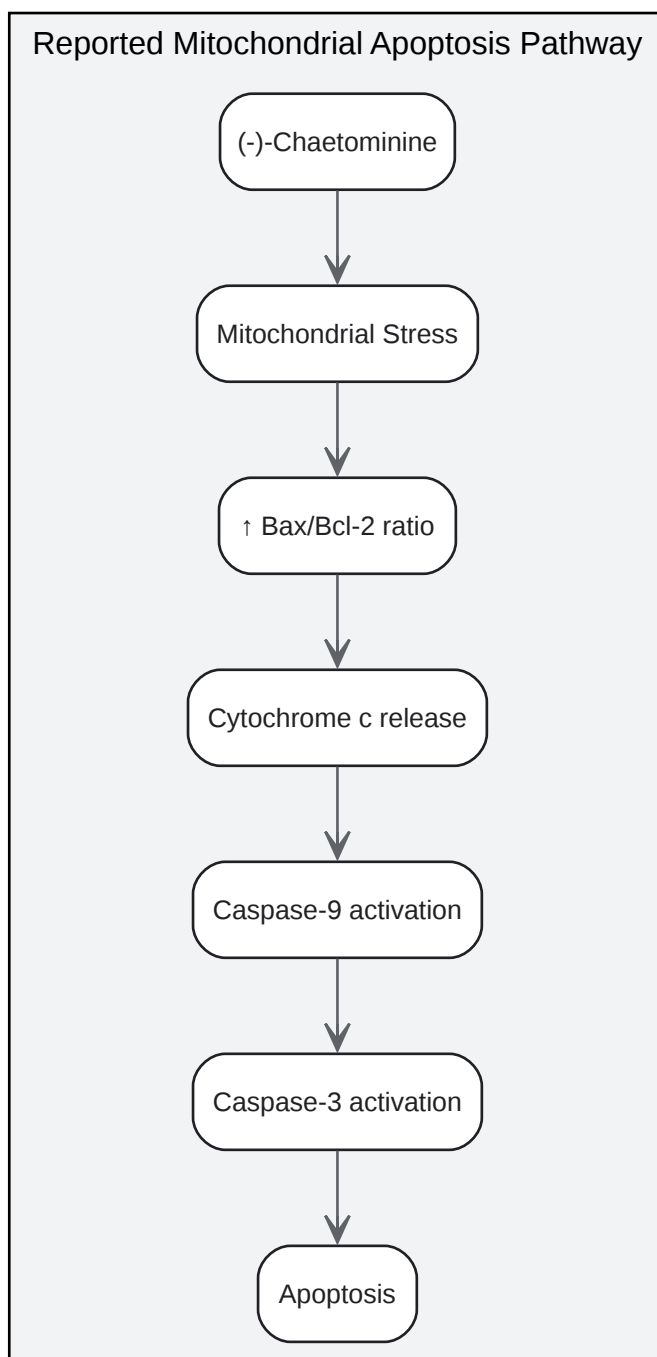
Research Group	Starting Material	Number of Steps (Longest Linear Sequence)	Overall Yield (%)	Key Strategy
Snider et al.	D-Tryptophan	~15	Not explicitly stated	Intramolecular Diels-Alder reaction
Evano et al.	D-Tryptophan	14	~5	Copper-catalyzed domino reaction
Papeo et al.	D-Tryptophan	9	9.3	Late-stage oxidative cyclization
Huang et al.	D-Tryptophan	4	33.4	Cascade reaction

Synthetic Workflow Overview

The total syntheses of **(-)-chaetominine**, while distinct in their specifics, generally follow a convergent approach where key fragments are assembled and then cyclized to form the complex core. A generalized workflow can be visualized as follows:







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References

- 1. Chaetominine, a cytotoxic alkaloid produced by endophytic Chaetomium sp. IFB-E015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Chaetominine, a Cytotoxic Alkaloid Produced by Endophytic Chaetomium sp. IFB-E015 - figshare - Figshare [figshare.com]
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